Methoxybrassitin
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Overview
Description
Methoxybrassitin is an organic compound belonging to the class of 3-alkylindoles. It is characterized by the presence of an indole moiety with an alkyl chain at the 3-position. The IUPAC name for this compound is S-methyl N-[(1-methoxyindol-3-yl)methyl]carbamothioate . This compound has been detected in various foods, including brassicas and cauliflowers .
Preparation Methods
Methoxybrassitin can be synthesized through various synthetic routes. One common method involves the reaction of 1-methoxyindole with methyl isothiocyanate under specific conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Methoxybrassitin undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Methoxybrassitin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in organic chemistry.
Biology: this compound has been studied for its role in plant defense mechanisms, particularly in response to pathogen invasion.
Medicine: Research has explored its potential anticancer properties, given its structural similarity to other bioactive indole compounds.
Industry: This compound is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Methoxybrassitin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in plant defense responses. The compound may also interact with cellular receptors, leading to the activation of signaling pathways that enhance the plant’s resistance to pathogens .
Comparison with Similar Compounds
Methoxybrassitin can be compared with other similar compounds, such as:
Brassinin: Another indole derivative with similar plant defense properties.
Camalexin: Known for its antimicrobial activity in plants.
Spirobrassinin: Exhibits structural similarities and biological activities akin to this compound. This compound stands out due to its unique methoxy group at the indole moiety, which may contribute to its distinct chemical and biological properties
Biological Activity
Methoxybrassitin, a compound derived from cruciferous plants, is part of the larger family of phytoalexins known for their diverse biological activities, particularly in cancer prevention and treatment. This article delves into the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
1. Overview of this compound
This compound is a methoxy-substituted derivative of brassinin, a well-studied phytoalexin. Phytoalexins are antimicrobial compounds produced by plants in response to stress or pathogen attack. This compound is specifically noted for its potential anticancer properties, making it a subject of interest in phytochemistry and pharmacology.
Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound's mechanism primarily involves the induction of apoptosis and inhibition of cell proliferation through several pathways:
- Cell Cycle Arrest : this compound has been shown to induce G2/M phase arrest in cancer cells, which prevents cell division and promotes apoptosis .
- Microtubule Disruption : Similar to other compounds in its class, this compound disrupts microtubule assembly, leading to mitotic arrest .
2.2 In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against several cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
Jurkat (T-cell leukemia) | 10 | Induces apoptosis |
Caco-2 (colorectal) | 8 | Microtubule disruption and apoptosis |
MCF-7 (breast cancer) | 3.1 | Cell cycle arrest and apoptosis |
The IC50 values indicate the concentration required to inhibit 50% of cell proliferation, showcasing the potency of this compound against these cells .
3. Case Studies
Several studies highlight the biological activity of this compound in different contexts:
- Study on Jurkat Cells : this compound was tested on Jurkat cells, showing an IC50 value of 10 μM, indicating substantial antiproliferative effects .
- Breast Cancer Research : In research involving MCF-7 cells, this compound demonstrated selective activity with an IC50 value as low as 3.1 μM, suggesting its potential as a targeted therapeutic agent .
4. Antioxidant Properties
In addition to its antiproliferative activity, this compound also exhibits antioxidant properties. This dual action may contribute to its efficacy in preventing cancer progression by mitigating oxidative stress within cells .
5. Future Directions
The promising results from studies on this compound warrant further investigation into its mechanisms and potential therapeutic applications. Future research could focus on:
- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
- Combination Therapies : Exploring synergistic effects with other chemotherapeutic agents.
- Mechanistic Studies : Delving deeper into the molecular pathways influenced by this compound.
Properties
CAS No. |
113900-63-3 |
---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
S-methyl N-[(1-methoxyindol-3-yl)methyl]carbamothioate |
InChI |
InChI=1S/C12H14N2O2S/c1-16-14-8-9(7-13-12(15)17-2)10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,13,15) |
InChI Key |
BHXCFNZULGNWRA-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)CNC(=O)SC |
melting_point |
94 - 96 °C |
physical_description |
Solid |
Origin of Product |
United States |
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